(3-Bromo-5-methylphenyl)hydrazine;hydrochloride
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Overview
Description
(3-Bromo-5-methylphenyl)hydrazine;hydrochloride is an organic compound with the molecular formula C7H10BrClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)hydrazine;hydrochloride typically involves the following steps:
Bromination: The starting material, 5-methylphenylhydrazine, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Hydrochloride Formation: The resulting (3-Bromo-5-methylphenyl)hydrazine is then treated with hydrochloric acid to form the hydrochloride salt. This step is typically performed in an aqueous medium to facilitate the formation of the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Bromination: Using large reactors, the bromination step is scaled up, ensuring efficient mixing and temperature control.
Crystallization and Purification: The crude product is purified through crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylphenyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or sodium hypochlorite are used. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed. These reactions are typically carried out in anhydrous solvents under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylhydrazines, such as (3-azido-5-methylphenyl)hydrazine or (3-thio-5-methylphenyl)hydrazine.
Oxidation Reactions: Products include azo compounds like (3-bromo-5-methylphenyl)azo derivatives.
Reduction Reactions: Products include (3-bromo-5-methylphenyl)amine and other reduced derivatives.
Scientific Research Applications
(3-Bromo-5-methylphenyl)hydrazine;hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antitumor and antimicrobial compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)hydrazine;hydrochloride involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
DNA Interaction: It can interact with DNA, leading to the formation of DNA adducts or intercalation, which can affect DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methylphenyl)hydrazine;hydrochloride
- (3-Bromo-2-methylphenyl)hydrazine;hydrochloride
- (3-Chloro-5-methylphenyl)hydrazine;hydrochloride
Uniqueness
(3-Bromo-5-methylphenyl)hydrazine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-6(8)4-7(3-5)10-9;/h2-4,10H,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCNWXSKJPXZSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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